Elimination of β-Cyanoalanine Side Product
Fmoc-Asn-OPfp coupling proceeds without formation of β-cyanoalanine side product, whereas Fmoc-Asn-OH activation via DCC/HOBt yields 22% β-cyanoalanine-containing peptide in the crude product [1]. The comparison was conducted under identical SPPS conditions using the model peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser, with product analysis by HPLC, MS, and Edman degradation [1].
| Evidence Dimension | Side product formation (β-cyanoalanine content) |
|---|---|
| Target Compound Data | 0% (homogeneous product; no β-cyanoalanine detected) |
| Comparator Or Baseline | Fmoc-Asn-OH activated by DCC/HOBt: 22% β-cyanoalanine-containing peptide |
| Quantified Difference | 22 percentage-point reduction to zero |
| Conditions | Model peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser, Fmoc SPPS, crude product analysis by HPLC/MS |
Why This Matters
Elimination of β-cyanoalanine side product simplifies purification and improves crude peptide yield, reducing both time and cost for peptide synthesis workflows.
- [1] Gausepohl H, Kraft M, Frank RW. Asparagine coupling in Fmoc solid phase peptide synthesis. Int J Pept Protein Res. 1989;34(4):287-294. View Source
